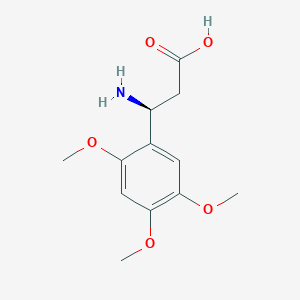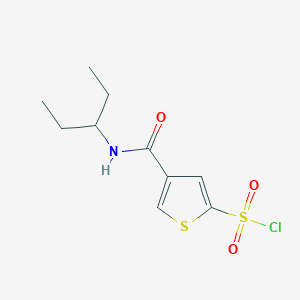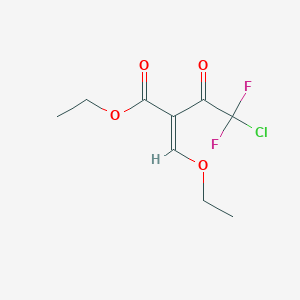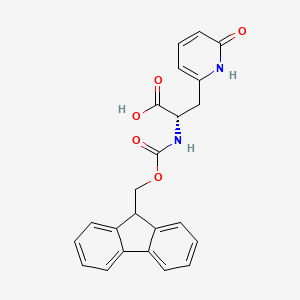![molecular formula C8H16NO9P B12838487 [(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-D-galactosamine-6-phosphate is a galactosamine phosphate involved in galactose metabolism and the phosphotransferase system (PTS). It is a derivative of N-acetyl-D-galactosamine, where the hydroxyl group at the sixth position is phosphorylated. This compound plays a crucial role in various biochemical pathways and is of significant interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-acetyl-D-galactosamine-6-phosphate can be synthesized through the phosphorylation of N-acetyl-D-galactosamine. The reaction typically involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the compound.
Industrial Production Methods
Industrial production of N-acetyl-D-galactosamine-6-phosphate involves enzymatic methods where specific enzymes catalyze the phosphorylation of N-acetyl-D-galactosamine. This method is preferred due to its high specificity and yield. The enzymes used in this process are often derived from microbial sources and are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-D-galactosamine-6-phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using NagA under physiological conditions.
Phosphorylation: Phosphoryl chloride or phosphoric acid in an aqueous medium with controlled pH.
Major Products
Hydrolysis: N-acetyl-D-galactosamine and inorganic phosphate.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-acetyl-D-galactosamine-6-phosphate has numerous applications in scientific research:
Biochemistry: It is used to study galactose metabolism and the phosphotransferase system (PTS).
Medicine: The compound is investigated for its role in metabolic disorders and potential therapeutic applications.
Biotechnology: It is used in the production of bioactive compounds and as a substrate in enzymatic reactions.
Industrial Applications: The compound is used in the synthesis of complex carbohydrates and glycoconjugates.
Wirkmechanismus
N-acetyl-D-galactosamine-6-phosphate exerts its effects by participating in the galactose metabolism pathway. It is phosphorylated by specific kinases and then hydrolyzed by enzymes such as NagA. This process is crucial for the regulation of galactose levels in the cell and the production of energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-D-glucosamine-6-phosphate: Similar in structure but differs in the position of the acetyl group.
N-acetyl-D-mannosamine-6-phosphate: Another similar compound with a different stereochemistry.
Uniqueness
N-acetyl-D-galactosamine-6-phosphate is unique due to its specific role in the galactose metabolism pathway and its involvement in the phosphotransferase system (PTS). Its ability to be hydrolyzed by NagA distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C8H16NO9P |
|---|---|
Molekulargewicht |
301.19 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H2,15,16,17)/t5-,6+,7+,8-/m0/s1 |
InChI-Schlüssel |
QDSLHWJDSQGPEE-OSMVPFSASA-N |
Isomerische SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)

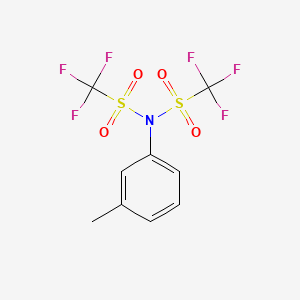



![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)


